N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19951342
InChI: InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC19951342

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15)
Standard InChI Key JEKCBCPATBQZLF-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC=N1)NC(=O)C2=CC=CS2

Introduction

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound belonging to the class of thiophene carboxamides. These compounds are of significant interest in medicinal chemistry due to their structural versatility and potential biological activities, including antimicrobial, antioxidant, and pesticidal properties.

Synthesis

The synthesis of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide typically involves:

  • Acylation Reaction: Reacting a thiophene carboxylic acid derivative with a pyridinyl amine in the presence of coupling reagents such as thionyl chloride or carbodiimides.

  • Substitution: Introducing the ethoxy group on the pyridine ring via nucleophilic substitution or alkylation reactions.

Spectroscopic Characterization

To confirm its structure, various techniques are employed:

TechniqueKey Findings
IR SpectroscopyPresence of amide (C=O) stretching (~1650–1700 cm⁻¹) and N-H stretching (~3200 cm⁻¹).
NMR SpectroscopySignals for aromatic protons (pyridine and thiophene), ethoxy group (-CH₂ and -CH₃), and amide protons.
Mass SpectrometryMolecular ion peak corresponding to its molecular weight (~248).

Biological Activities

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is part of a broader class of thiophene carboxamides known for their diverse biological activities:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria.

    • Mechanism: Interaction with bacterial enzymes or membranes.

  • Antioxidant Properties:

    • Scavenges free radicals via electron donation.

    • Evaluated using assays like ABTS or DPPH.

  • Pesticidal Applications:

    • Potential use as an agrochemical due to its thienopyridine core structure.

Computational Studies

Density Functional Theory (DFT) calculations provide insights into the electronic properties:

  • HOMO-LUMO Gap (ΔE):

    • Indicates chemical reactivity and stability.

    • Smaller gaps suggest higher reactivity.

  • Molecular Docking:

    • Simulations show strong binding affinity to biological targets such as enzymes or receptors.

Comparative Data Table

Below is a comparison of similar thiophene carboxamides:

CompoundActivityKey Structural Feature
N-(3-cyanothiophen-2-yl)-acetamideAntimicrobial, AntioxidantCyano group enhances reactivity
N-(4-pyridyl)-thiophene-2-carboxamidePesticidalPyridyl group improves binding
N-(2-ethoxypyridin-3-yl)-thiophene-2-carboxamideAntioxidant, AntibacterialEthoxy group modulates lipophilicity

Future Directions

Further research on N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide could explore:

  • Pharmacological Testing: Investigating its efficacy in disease models.

  • Structure Optimization: Modifying substituents to enhance activity.

  • Industrial Applications: Developing agrochemicals or pharmaceuticals based on this scaffold.

This compound exemplifies the potential of heterocyclic chemistry in creating multifunctional molecules for diverse applications in science and industry.

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